1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-4-nitro-
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Overview
Description
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-4-nitro- is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique structure, which includes a naphthalene ring substituted with two amino groups and four methyl groups, along with a nitro group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-4-nitro- can be synthesized through several methods. One common approach involves the nitration of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-4-nitro- often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction typically produces amino derivatives.
Scientific Research Applications
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: This compound lacks the nitro group and has different reactivity and applications.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-4-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.
Properties
CAS No. |
86133-18-8 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-N,1-N,8-N,8-N-tetramethyl-4-nitronaphthalene-1,8-diamine |
InChI |
InChI=1S/C14H17N3O2/c1-15(2)12-7-5-6-10-11(17(18)19)8-9-13(14(10)12)16(3)4/h5-9H,1-4H3 |
InChI Key |
PAUUMSQLVJTZFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=C2N(C)C |
Origin of Product |
United States |
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